molecular formula C7H8N2O2 B1500530 5-(Aminomethyl)pyridine-2-carboxylic acid CAS No. 53397-80-1

5-(Aminomethyl)pyridine-2-carboxylic acid

Cat. No.: B1500530
CAS No.: 53397-80-1
M. Wt: 152.15 g/mol
InChI Key: VGLKYVZUHILZIE-UHFFFAOYSA-N
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Description

5-(Aminomethyl)pyridine-2-carboxylic acid is an organic compound characterized by the presence of an aminomethyl group attached to the pyridine ring at the 5-position and a carboxylic acid group at the 2-position

Synthetic Routes and Reaction Conditions:

  • Starting Materials:

  • Aminomethylation Reaction: The pyridine ring undergoes aminomethylation, where an aminomethyl group is introduced using reagents such as formaldehyde and ammonia or an amine source.

  • Reaction Conditions: The reaction is usually carried out in an acidic medium, often using hydrochloric acid, and may require heating to facilitate the formation of the aminomethyl group.

Industrial Production Methods:

  • Large-Scale Synthesis: In an industrial setting, the synthesis process is scaled up, and continuous flow reactors or batch reactors are used to ensure consistent product quality.

  • Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the pure compound.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be oxidized to form pyridine-2,5-dicarboxylic acid.

  • Reduction: The aminomethyl group can be reduced to form an amine.

  • Substitution: The pyridine ring can undergo electrophilic substitution reactions at the 3- and 4-positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed:

  • Oxidation: Pyridine-2,5-dicarboxylic acid.

  • Reduction: 5-(Aminomethyl)pyridine-2-amine.

  • Substitution: Nitro-substituted pyridines.

Scientific Research Applications

Chemistry: 5-(Aminomethyl)pyridine-2-carboxylic acid is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties. Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders. Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-(Aminomethyl)pyridine-2-carboxylic acid exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interfere with bacterial cell wall synthesis or protein function. The molecular targets and pathways involved are often identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

  • 5-(Aminomethyl)pyridine-2-carboxylic acid: The compound .

  • 5-(Aminomethyl)pyridine-3-carboxylic acid: Similar structure but with the carboxylic acid group at the 3-position.

  • 5-(Aminomethyl)pyridine-4-carboxylic acid: Similar structure but with the carboxylic acid group at the 4-position.

Uniqueness: The uniqueness of this compound lies in its specific positioning of functional groups, which can influence its reactivity and biological activity compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in research and development.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

5-(aminomethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-3-5-1-2-6(7(10)11)9-4-5/h1-2,4H,3,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLKYVZUHILZIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80665050
Record name 5-(Aminomethyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80665050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53397-80-1
Record name 5-(Aminomethyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80665050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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